molecular formula C13H15N3O4 B12570591 N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide CAS No. 304854-99-7

N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12570591
CAS No.: 304854-99-7
M. Wt: 277.28 g/mol
InChI Key: LHPBCJINZHPYNA-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide is a compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Nitration of 5-methoxyindole: The starting material, 5-methoxyindole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methoxy-4-nitroindole.

    Alkylation: The nitroindole is then subjected to alkylation with 2-bromoethylamine under basic conditions to form N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]amine.

    Acetylation: Finally, the amine derivative is acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-[2-(5-methoxy-4-amino-1H-indol-3-yl)ethyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Lacks the nitro group, which may result in different biological activities.

    N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains an iodine atom, which can influence its reactivity and biological properties.

    N-[2-(5-fluoro-3-phenyl-1H-indol-2-yl)ethyl]acetamide: Contains a fluorine atom and a phenyl group, which can affect its chemical and biological behavior.

Uniqueness

N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both a methoxy and a nitro group on the indole ring. These functional groups can significantly influence its chemical reactivity and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

304854-99-7

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H15N3O4/c1-8(17)14-6-5-9-7-15-10-3-4-11(20-2)13(12(9)10)16(18)19/h3-4,7,15H,5-6H2,1-2H3,(H,14,17)

InChI Key

LHPBCJINZHPYNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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